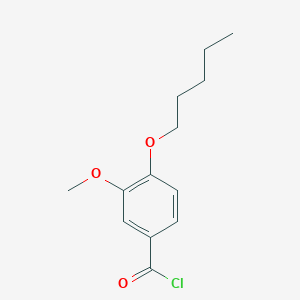

3-Methoxy-4-(pentyloxy)benzoyl chloride

Description

Contextual Significance of Aromatic Acyl Halides in Modern Chemical Transformations

Aromatic acyl halides, a class of compounds that includes benzoyl chloride and its derivatives, are cornerstone reagents in contemporary organic chemistry. Derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halide, these compounds exhibit heightened reactivity that makes them powerful intermediates for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com The acyl chloride functional group is an excellent electrophile, readily undergoing nucleophilic acyl substitution. This reactivity is central to numerous critical transformations, including the synthesis of esters, amides, and anhydrides, as well as in Friedel-Crafts acylation reactions to produce ketones. wikipedia.org Their status as activated derivatives of carboxylic acids allows chemists to perform reactions under milder conditions than would be possible with the parent acids themselves. google.com

Overview of Benzoyl Chloride Derivatives as Versatile Synthetic Intermediates

Benzoyl chloride derivatives are organochlorine compounds featuring a benzene (B151609) ring substituted with an acyl chloride group. wikipedia.org The versatility of these intermediates stems from the vast array of substituents that can be incorporated onto the aromatic ring. These modifications can modulate the reactivity of the acyl chloride or introduce specific functionalities into the target molecule. For this reason, substituted benzoyl chlorides are indispensable building blocks in numerous sectors, including the production of pharmaceuticals, agrochemicals, dyes, pigments, and high-performance polymers. google.comgunjalindustries.com For instance, 4-nitrobenzoyl chloride serves as a precursor to the anesthetic procaine, while other derivatives are used to manufacture everything from insecticides to specialized plastics. wikipedia.orggunjalindustries.com

Common preparative methods for these compounds involve the chlorination of the corresponding benzoic acid using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride, or through the chlorination of substituted benzaldehydes. wikipedia.orggoogle.comvaia.com The choice of synthetic route often depends on the availability and cost of the starting materials on an industrial scale. google.com

Positioning of 3-Methoxy-4-(pentyloxy)benzoyl chloride within Contemporary Organic Chemistry Research

The compound this compound is a nuanced example of a disubstituted benzoyl chloride. Its specific substitution pattern, featuring both a short-chain (methoxy) and a medium-chain (pentyloxy) alkoxy group, imparts a distinct combination of electronic properties and lipophilicity. While specific research focusing exclusively on this isomer is not widely available in public literature, its structure is indicative of its potential role as a sophisticated building block in several areas of chemical research.

The presence of two alkoxy groups suggests its utility in the synthesis of complex molecules where precise electronic tuning and solubility control are required. Such structures are frequently employed in materials science, particularly in the development of liquid crystals, where the length and nature of alkyl chains are critical for determining mesophase behavior. Furthermore, in medicinal chemistry, the dialkoxy phenyl moiety is a common feature in pharmacologically active compounds. The synthesis of the drug Bosutinib, for example, starts from 3-methoxy-4-hydroxybenzoic acid, a direct precursor to the benzoic acid needed for the target compound. mdpi.com The benzoyl chloride functionality serves as a highly reactive handle to connect this tailored aromatic fragment to other parts of a larger, more complex molecule through robust ester or amide linkages.

The plausible synthetic pathway to this compound would logically begin with isovanillic acid (3-hydroxy-4-methoxybenzoic acid), a readily available starting material. nist.gov An alkylation reaction, such as a Williamson ether synthesis using a pentyl halide, would form the pentyloxy group, yielding 3-Methoxy-4-(pentyloxy)benzoic acid. mdpi.com The final conversion to the target acyl chloride would be achieved through treatment with a standard chlorinating agent like thionyl chloride. vaia.comvaia.com

Chemical Identity and Properties

Below are tables detailing the chemical identifiers for this compound and a comparison of physical properties with related, well-documented benzoyl chloride derivatives.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₇ClO₃ |

| Molecular Weight | 256.73 g/mol |

| CAS Number | Not publicly indexed |

Table 2: Comparative Physical Properties of Benzoyl Chloride Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzoyl chloride | 98-88-4 | C₇H₅ClO | 140.57 | 197.2 | 1.21 |

| 3-Methoxybenzoyl chloride | 1711-05-3 | C₈H₇ClO₂ | 170.59 | 123-125 / 15 mmHg | 1.214 |

| 4-(Pentyloxy)benzoyl chloride | 36823-84-4 | C₁₂H₁₅ClO₂ | 226.70 | No data available | 1.087 |

| This compound | N/A | C₁₃H₁₇ClO₃ | 256.73 | No data available | No data available |

Data sourced from references wikipedia.org, chemeo.com, , , nist.gov.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-pentoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVFWXHLBYMLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 Pentyloxy Benzoyl Chloride and Analogous Structures

Strategic Precursor Synthesis of 3-Methoxy-4-(pentyloxy)benzoic Acid

The immediate precursor to the target benzoyl chloride is 3-Methoxy-4-(pentyloxy)benzoic acid. Its synthesis is typically achieved by modifying a more readily available starting material, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), through specific functional group transformations.

The introduction of the five-carbon pentyloxy group onto the aromatic ring is a critical step, commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenolic hydroxyl group. In the context of synthesizing 3-Methoxy-4-(pentyloxy)benzoic acid, the starting material is typically an ester of vanillic acid, such as methyl 4-hydroxy-3-methoxybenzoate. mdpi.com The esterification of the carboxylic acid group serves as a protective measure to prevent it from interfering with the alkylation step.

The general procedure involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the introduction of a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane. The phenoxide then displaces the halide in an SN2 reaction to form the desired ether linkage.

Commonly employed bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being preferred as they effectively solvate the cation of the base while not interfering with the nucleophile. mdpi.comnih.gov Following the successful alkylation, the ester group is hydrolyzed back to a carboxylic acid, typically under basic conditions followed by an acidic workup, to yield the final precursor, 3-Methoxy-4-(pentyloxy)benzoic acid.

| Parameter | Conditions | Rationale / Notes |

| Starting Material | Methyl 4-hydroxy-3-methoxybenzoate | Carboxylic acid is protected as an ester to prevent side reactions. |

| Alkylating Agent | 1-Bromopentane, 1-Iodopentane | The pentyl source for the pentyloxy group. Iodides are more reactive but also more expensive. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenolic -OH to form a nucleophilic phenoxide. K₂CO₃ is a milder, safer option. |

| Solvent | Dimethylformamide (DMF), Acetone | Polar aprotic solvents facilitate the SN2 reaction. |

| Temperature | Typically elevated (e.g., 70-80 °C) | Increases the reaction rate. mdpi.com |

| Final Step | Saponification (e.g., NaOH, H₂O) followed by acidification | Hydrolyzes the methyl ester to the desired carboxylic acid. |

While the target molecule's precursor often starts from vanillic acid, which already possesses the required 3-methoxy group, it is pertinent to discuss the selective introduction of this moiety. The synthesis of methoxy-substituted benzoic acids typically involves the methylation of a corresponding hydroxybenzoic acid. For instance, 4-methoxybenzoic acid can be prepared from p-hydroxybenzoic acid. quickcompany.in

This process requires selective methylation of the phenolic hydroxyl group in the presence of a carboxylic acid. To achieve this selectivity, the reaction is often carried out under basic conditions where both the phenol (B47542) and the carboxylic acid are deprotonated. However, the resulting phenoxide is a much stronger nucleophile than the carboxylate. A common methylating agent is dimethyl sulfate (B86663) ((CH₃)₂SO₄), which reacts preferentially with the phenoxide. google.com The reaction is typically performed in an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH). google.com In some procedures, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is used to facilitate the reaction between the aqueous phenoxide and the organic methylating agent. quickcompany.in

Direct Conversion of Carboxylic Acids to Benzoyl Chlorides

The conversion of the carboxylic acid group of 3-Methoxy-4-(pentyloxy)benzoic acid into a benzoyl chloride is a standard transformation in organic synthesis. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids and serve as versatile intermediates for forming esters, amides, and for use in Friedel-Crafts acylation reactions. jove.comwikipedia.org This conversion is achieved using various chlorinating agents.

Thionyl chloride is one of the most widely used reagents for converting carboxylic acids to acyl chlorides. wikipedia.org The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride. jove.comyoutube.com This is followed by a series of steps that ultimately result in the formation of the acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk

A significant advantage of using thionyl chloride is that the byproducts are gases, which can be easily removed from the reaction mixture, helping to drive the reaction to completion. youtube.comchemguide.co.uk The reaction is often performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. researchgate.net In many cases, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. orgsyn.org

While thionyl chloride is effective, other reagents can also be employed for this transformation, each with its own set of advantages and disadvantages.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its mild reaction conditions. wikipedia.org Similar to thionyl chloride, its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, simplifying product purification. pearson.com The reaction mechanism involves the formation of a reactive mixed anhydride (B1165640) intermediate, which is then attacked by a chloride ion. pearson.com These reactions are typically run in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) and are often catalyzed by DMF. chemicalbook.com

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that readily reacts with carboxylic acids, even in the cold. chemguide.co.ukchemguide.co.uk The reaction produces the desired acyl chloride and hydrogen chloride, but also generates phosphorus oxychloride (POCl₃) as a byproduct. jove.comchemtube3d.com A notable drawback of this method is that POCl₃ is a high-boiling liquid (B.P. 105.8 °C), which can be difficult to separate from the desired acyl chloride product, often requiring careful fractional distillation. chemguide.co.ukgoogle.com

| Chlorinating Agent | Formula | Byproducts | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, driving the reaction forward. chemguide.co.uk | Reagent is corrosive and moisture-sensitive. |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Works under mild conditions; all byproducts are gaseous. pearson.com | More expensive than thionyl chloride. |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Highly reactive, works well for less reactive acids. chemguide.co.uk | Liquid byproduct (POCl₃) requires separation by distillation. google.com |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

To maximize the efficiency and yield of the synthesis of 3-Methoxy-4-(pentyloxy)benzoyl chloride, several reaction parameters must be carefully controlled and optimized.

For the conversion of the carboxylic acid to the benzoyl chloride, the choice of chlorinating agent is paramount. Thionyl chloride and oxalyl chloride are often favored over phosphorus pentachloride due to the formation of exclusively gaseous byproducts, which simplifies the workup procedure. chemguide.co.uk

The use of a catalyst can significantly improve reaction rates. A few drops of DMF are commonly added to reactions involving both thionyl chloride and oxalyl chloride, where it forms a Vilsmeier-Haack type intermediate that is the active chlorinating species. orgsyn.orgchemicalbook.com Alternatively, bases like pyridine (B92270) can be used to activate the chlorinating agent and neutralize the HCl byproduct. researchgate.net

Other critical parameters include:

Temperature: Reactions with thionyl chloride are typically run at reflux to ensure completion. google.com

Solvent: Anhydrous, aprotic solvents such as dichloromethane, benzene (B151609), or an excess of the chlorinating agent itself are used to prevent hydrolysis of the reactive intermediates and the final product. researchgate.net

Purity of Reagents: The carboxylic acid precursor must be thoroughly dried, as any water will react with the chlorinating agent and the benzoyl chloride product. youtube.com

Workup: After the reaction is complete, any excess chlorinating agent must be removed. For volatile reagents like thionyl chloride and oxalyl chloride, this is typically achieved by distillation or evaporation under reduced pressure. researchgate.net

By carefully selecting the reagents and optimizing these conditions, the synthesis can be carried out with high efficiency and yield, providing a pure product for subsequent synthetic applications.

| Parameter | Optimization Strategy | Rationale |

| Reagent Choice | Use SOCl₂ or (COCl)₂ | Gaseous byproducts simplify purification and drive equilibrium. chemguide.co.ukpearson.com |

| Catalysis | Add catalytic DMF | Accelerates the rate of reaction for both SOCl₂ and (COCl)₂. orgsyn.orgchemicalbook.com |

| Temperature Control | Refluxing conditions | Ensures the reaction proceeds to completion in a reasonable timeframe. google.com |

| Moisture Exclusion | Use anhydrous reagents and solvents | Prevents undesirable side reactions and hydrolysis of the product. youtube.com |

| Purification | Distillation/evaporation under reduced pressure | Effectively removes excess volatile chlorinating agents and solvent. researchgate.net |

Influence of Solvent Systems on Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent reagents. researchgate.netcommonorganicchemistry.com The choice of solvent for this transformation is not trivial, as it can significantly impact reaction kinetics, facilitate the removal of byproducts, and influence the stability of the desired product.

For the synthesis of a substituted benzoyl chloride, such as this compound, from its corresponding benzoic acid, the selection of the solvent system is dictated primarily by the chlorinating agent used.

Reactions with Thionyl Chloride (SOCl₂): Thionyl chloride is a powerful and cost-effective chlorinating agent. wikipedia.org A distinct advantage of using SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. wikipedia.orglibretexts.org Reactions are often conducted under reflux. The solvent choice varies:

Neat Conditions: The reaction can be run using an excess of thionyl chloride itself as the solvent. This is an efficient approach, and the excess reagent can be removed by distillation after the reaction is complete. commonorganicchemistry.com

Inert Solvents: In cases where the starting material or product is sensitive to high temperatures, or to improve reaction control, an inert high-boiling solvent may be employed. Solvents such as toluene (B28343) or dichloromethane (DCM) are sometimes used.

Reactions with Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent than thionyl chloride, often preferred for substrates with sensitive functional groups. researchgate.netwikipedia.org These reactions are typically run at or below room temperature. The byproducts are also gaseous (CO, CO₂, and HCl).

Aprotic Solvents: Dichloromethane (DCM) is the most common solvent for reactions involving oxalyl chloride due to its inertness and low boiling point, which facilitates easy removal. researchgate.netcommonorganicchemistry.com Other aprotic solvents like acetonitrile (B52724) can also be utilized. acs.org

The polarity and boiling point of the solvent are key considerations. The solvent must effectively dissolve the starting benzoic acid without reacting with the highly reactive acyl chloride product. The ease of separation of the solvent from the final product is also a critical factor in process design. google.com

Table 1: Comparison of Solvent Systems for Acyl Chloride Formation

| Chlorinating Reagent | Solvent System | Typical Conditions | Advantages & Remarks |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat (Excess SOCl₂) | Reflux | Efficient; gaseous byproducts (SO₂, HCl) simplify work-up. libretexts.org |

| Thionyl Chloride (SOCl₂) | Toluene | Reflux | Good for controlling reaction temperature; inert. |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Room Temperature | Milder conditions; suitable for sensitive substrates; gaseous byproducts (CO, CO₂, HCl). commonorganicchemistry.com |

| Oxalyl Chloride ((COCl)₂) | Acetonitrile (ACN) | Room Temperature | Polar aprotic solvent; can influence reaction rates. acs.org |

Catalytic Enhancements and Additive Effects in Benzoylation Reactions

While the formation of the benzoyl chloride is the initial step, its subsequent use in benzoylation reactions—the acylation of nucleophiles like alcohols or amines—is where catalytic and additive effects become paramount. nih.gov These substances can dramatically increase reaction rates and improve yields.

Catalysis in Acyl Chloride Formation: The conversion of carboxylic acids to acyl chlorides can itself be catalyzed. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to reactions involving both thionyl chloride and oxalyl chloride. wikipedia.org The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium salt intermediate. wikipedia.org This intermediate is a much more powerful acylating agent than the starting reagent, reacting with the carboxylic acid to form the acyl chloride and regenerate the DMF catalyst.

Additives in Subsequent Benzoylation Reactions: Once this compound is formed, its reaction with a nucleophile (e.g., an alcohol or amine) produces HCl as a byproduct. numberanalytics.com This acid must be neutralized to prevent unwanted side reactions, such as the protonation and deactivation of an amine nucleophile. Stoichiometric amounts of a non-nucleophilic base are typically added for this purpose.

Tertiary Amines: Bases like pyridine and triethylamine (B128534) are commonly used as acid scavengers. numberanalytics.com They react with the generated HCl to form a harmless ammonium salt, driving the reaction to completion.

Nucleophilic Catalysis in Benzoylation: Beyond simply acting as acid scavengers, certain bases can serve as potent nucleophilic catalysts, dramatically accelerating the rate of benzoylation. numberanalytics.com

Pyridine: While often used as an acid scavenger, pyridine can also act as a nucleophilic catalyst. It reacts with the benzoyl chloride to form a highly reactive N-benzoylpyridinium salt. nih.gov This intermediate is more susceptible to attack by the primary nucleophile (e.g., an alcohol) than the original benzoyl chloride.

4-Dimethylaminopyridine (DMAP): DMAP is a hyper-nucleophilic catalyst that is significantly more effective than pyridine. numberanalytics.com It functions via the same mechanism, forming a highly reactive N-benzoyl-DMAP-pyridinium intermediate, but its greater nucleophilicity leads to a much faster reaction rate. It is often used in catalytic amounts alongside a stoichiometric base like triethylamine.

Other specialized catalytic systems have been developed for specific benzoylation challenges, such as achieving regioselectivity in poly-functional molecules like diols and carbohydrates. These include metal-free organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and metal salts like iron(III) chloride (FeCl₃) or copper(II) oxide (CuO), which can activate specific hydroxyl groups towards acylation. nih.govacs.org

Table 2: Role of Catalysts and Additives in Benzoyl Chloride Synthesis and Use

| Catalyst / Additive | Function | Typical Reaction Stage | Mechanism of Action |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Catalyst | Acyl Chloride Formation | Forms a highly reactive Vilsmeier reagent with SOCl₂ or (COCl)₂. wikipedia.org |

| Pyridine / Triethylamine | Acid Scavenger (Base) | Benzoylation of Nucleophiles | Neutralizes HCl byproduct to prevent side reactions and drive equilibrium. numberanalytics.com |

| Pyridine | Nucleophilic Catalyst | Benzoylation of Nucleophiles | Forms a reactive N-benzoylpyridinium intermediate. nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Benzoylation of Nucleophiles | Forms a highly reactive N-benzoyl-DMAP-pyridinium intermediate. numberanalytics.com |

| Iron(III) Chloride (FeCl₃) | Lewis Acid Catalyst | Regioselective Benzoylation | Coordinates with hydroxyl groups to enhance selectivity. acs.org |

Reactivity and Derivatization Chemistry of 3 Methoxy 4 Pentyloxy Benzoyl Chloride

Acylation Reactions Leading to Amide Derivatives

The reaction of acyl chlorides with primary and secondary amines is a fundamental and efficient method for the formation of N-substituted amides. libretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism.

3-Methoxy-4-(pentyloxy)benzoyl chloride reacts readily with primary and secondary amines to yield the corresponding N-substituted 3-methoxy-4-(pentyloxy)benzamides. The reaction is typically rapid and often exothermic. libretexts.org The initial step involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. libretexts.org

A base, such as pyridine (B92270) or triethylamine (B128534), or the use of excess amine, is generally required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. hud.ac.uk

Table 1: Examples of N-Acylation Reactions

| Amine Substrate | Product | Typical Conditions |

|---|---|---|

| Propylamine | N-propyl-3-methoxy-4-(pentyloxy)benzamide | Triethylamine, Dichloromethane (B109758), 0°C to RT |

| Diethylamine | N,N-diethyl-3-methoxy-4-(pentyloxy)benzamide | Pyridine, THF, 0°C to RT |

| Aniline | N-phenyl-3-methoxy-4-(pentyloxy)benzamide | Triethylamine, Cyrene™, RT |

This table presents illustrative examples based on the general reactivity of benzoyl chlorides.

In molecules containing multiple nucleophilic sites, such as amino alcohols or diamines, the high reactivity of the acyl chloride can be harnessed for selective reactions. Chemoselectivity, the preferential reaction of one functional group over another, is a key consideration. The greater nucleophilicity of amines compared to alcohols allows for the selective N-acylation of amino alcohols, provided the reaction conditions are carefully controlled (e.g., low temperatures).

For instance, in a molecule containing both a primary amine and a secondary alcohol, this compound will preferentially react with the more nucleophilic amine. Regioselectivity, the reaction at a specific site within a molecule, can also be achieved. In a compound with two different amine groups (e.g., one primary and one secondary), the reaction often favors the less sterically hindered primary amine. orgsyn.org The difference in reactivity between an acyl chloride and a less reactive sulfonyl chloride can also be exploited for chemoselective amidation. nih.gov

Esterification Pathways for Complex Architectures

The O-acylation of alcohols and phenols with acyl chlorides is a widely used transformation for the synthesis of esters and for the protection of hydroxyl groups. ias.ac.inasianpubs.org

This compound serves as an efficient reagent for the esterification of a wide range of primary, secondary, and phenolic hydroxyl groups. nih.gov Similar to amidation, the reaction proceeds through a nucleophilic addition-elimination mechanism where the oxygen of the hydroxyl group attacks the carbonyl carbon. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated. nih.govorganic-chemistry.org Phenols, being more acidic but less nucleophilic than alcohols, often require slightly more forcing conditions or specific catalysts to achieve high yields. Catalysts such as 4-(dimethylamino)pyridine (DMAP) or Lewis acids like zinc chloride (ZnCl₂) or indium(III) chloride (InCl₃) can be employed to accelerate the acylation, particularly for sterically hindered alcohols. ias.ac.inasianpubs.org

Table 2: Examples of O-Acylation Reactions

| Hydroxyl Substrate | Product | Typical Conditions |

|---|---|---|

| Ethanol | Ethyl 3-methoxy-4-(pentyloxy)benzoate | Pyridine, Dichloromethane, RT |

| Isopropanol | Isopropyl 3-methoxy-4-(pentyloxy)benzoate | DMAP (cat.), Triethylamine, THF, RT |

| Phenol (B47542) | Phenyl 3-methoxy-4-(pentyloxy)benzoate | Pyridine, 50°C |

This table presents illustrative examples based on the general reactivity of benzoyl chlorides.

The reactivity of this compound allows for its use in the exhaustive acylation of polyols (molecules with multiple hydroxyl groups), such as diols, triols, and carbohydrates. This leads to the formation of multi-ester derivatives and poly-acylated structures. By using a stoichiometric excess of the benzoyl chloride and base, all available hydroxyl groups can be converted to their corresponding benzoate (B1203000) esters. This strategy is frequently used in synthetic chemistry to protect multiple hydroxyl groups simultaneously or to synthesize complex, well-defined molecular architectures. For example, reacting a diol like ethylene (B1197577) glycol or a triol like glycerol (B35011) with sufficient this compound would yield the corresponding di-ester or tri-ester, respectively.

Friedel-Crafts Acylation in Aromatic Substitution Reactions

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves reacting an aromatic compound with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.org

In this context, this compound can act as the acylating agent. The reaction begins with the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride. This is followed by the generation of a resonance-stabilized acylium ion, which serves as the potent electrophile. masterorganicchemistry.comlibretexts.org The aromatic ring of another substrate then attacks this acylium ion, leading to a resonance-stabilized carbocation intermediate (an arenium ion). youtube.com Finally, deprotonation of the arenium ion restores the aromaticity of the ring and yields the final aryl ketone product. libretexts.org

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate because the acyl group is electron-withdrawing. This deactivation prevents the common issue of polyalkylation seen in Friedel-Crafts alkylation reactions. libretexts.org The reaction with this compound would thus produce a diaryl ketone, linking the 3-methoxy-4-(pentyloxy)phenyl moiety to another aromatic system.

Table 3: Chemical Compounds Mentioned

| Compound Name | Functional Group/Class |

|---|---|

| This compound | Acyl Chloride |

| Propylamine | Primary Amine |

| Diethylamine | Secondary Amine |

| Aniline | Primary Aromatic Amine |

| Pyrrolidine | Secondary Cyclic Amine |

| N-propyl-3-methoxy-4-(pentyloxy)benzamide | Amide |

| N,N-diethyl-3-methoxy-4-(pentyloxy)benzamide | Amide |

| N-phenyl-3-methoxy-4-(pentyloxy)benzamide | Amide |

| (3-methoxy-4-(pentyloxy)phenyl)(pyrrolidin-1-yl)methanone | Amide |

| Ethanol | Primary Alcohol |

| Isopropanol | Secondary Alcohol |

| Phenol | Phenol |

| Benzyl (B1604629) alcohol | Primary Benzylic Alcohol |

| Ethyl 3-methoxy-4-(pentyloxy)benzoate | Ester |

| Isopropyl 3-methoxy-4-(pentyloxy)benzoate | Ester |

| Phenyl 3-methoxy-4-(pentyloxy)benzoate | Ester |

| Benzyl 3-methoxy-4-(pentyloxy)benzoate | Ester |

| Ethylene glycol | Diol |

| Glycerol | Triol |

| Triethylamine | Tertiary Amine Base |

| Pyridine | Tertiary Amine Base |

| 4-(dimethylamino)pyridine (DMAP) | Catalyst |

| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst |

| Iron(III) chloride (FeCl₃) | Lewis Acid Catalyst |

| Zinc chloride (ZnCl₂) | Lewis Acid Catalyst |

| Indium(III) chloride (InCl₃) | Lewis Acid Catalyst |

| Hydrogen chloride (HCl) | Acid |

| Acylium ion | Reactive Intermediate |

| Aryl ketone | Ketone |

Other Nucleophilic Acyl Substitution Reactions

The reactivity of this compound is dominated by nucleophilic acyl substitution, where the chloride ion is displaced by a variety of nucleophiles. Beyond the common reactions with oxygen and nitrogen nucleophiles, this acyl chloride engages in significant reactions with carbon nucleophiles and undergoes solvolysis under controlled conditions.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Carbanions)

The reaction of this compound with carbon nucleophiles, such as organometallic reagents, is a powerful method for forming new carbon-carbon bonds, leading to the synthesis of ketones and tertiary alcohols. The electron-donating nature of the methoxy (B1213986) and pentyloxy groups reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, but the compound remains highly reactive towards strong carbon-centered nucleophiles.

Grignard Reagents: Organomagnesium halides (Grignard reagents, RMgX) are highly reactive nucleophiles that typically react with acyl chlorides in a two-step addition process. masterorganicchemistry.com The initial nucleophilic acyl substitution produces an intermediate ketone. This ketone is itself highly reactive towards the Grignard reagent and undergoes a subsequent nucleophilic addition to yield a tertiary alcohol after acidic workup. chemistrysteps.comyoutube.com Due to the high reactivity of the intermediate ketone, it is generally difficult to isolate unless special conditions are employed, such as using a stoichiometric amount of the Grignard reagent at very low temperatures. masterorganicchemistry.comyoutube.com

Organocuprates (Gilman Reagents): To selectively synthesize ketones, less reactive organometallic reagents are required. Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are well-suited for this purpose. chemistrysteps.com These reagents are "softer" and less basic than Grignard reagents, allowing them to react selectively with the highly electrophilic acyl chloride to form a ketone. The resulting ketone is significantly less reactive and does not typically react further with the Gilman reagent, allowing for its isolation in high yield. chemistrysteps.comyoutube.com

The table below summarizes the expected products from the reaction of this compound with various carbon nucleophiles.

| Carbon Nucleophile (Reagent) | Equivalents | Intermediate Product | Final Product (after workup) | Product Type |

|---|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2 (Excess) | 3-Methoxy-4-(pentyloxy)acetophenone | 2-(3-Methoxy-4-(pentyloxy)phenyl)propan-2-ol | Tertiary Alcohol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 2 (Excess) | (3-Methoxy-4-(pentyloxy)phenyl)(phenyl)methanone | (3-Methoxy-4-(pentyloxy)phenyl)diphenylmethanol | Tertiary Alcohol |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1 | - | 3-Methoxy-4-(pentyloxy)acetophenone | Ketone |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 1 | - | (3-Methoxy-4-(pentyloxy)phenyl)(phenyl)methanone | Ketone |

Controlled Solvolysis and Hydrolysis Studies

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. For acyl chlorides, this typically involves reaction with water (hydrolysis) or an alcohol (alcoholysis) to produce a carboxylic acid or an ester, respectively. The mechanism of these reactions for substituted benzoyl chlorides has been the subject of extensive study, as it can proceed through different pathways depending on the substituents and the solvent. researchgate.net

The solvolysis of benzoyl chlorides can occur via a spectrum of mechanisms, ranging from a bimolecular nucleophilic substitution (SN2-like) pathway, involving an associative tetrahedral intermediate, to a unimolecular (SN1-like) pathway, which proceeds through a dissociative acylium ion intermediate. researchgate.netresearchgate.net

For this compound, the presence of two electron-donating groups on the aromatic ring is critical in determining the reaction mechanism. The 4-pentyloxy group, in particular, can effectively stabilize the formation of a positive charge at the carbonyl carbon through resonance. This stabilization strongly favors a dissociative, SN1-like mechanism, where the rate-determining step is the cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion. researchgate.netreddit.com Studies on analogous compounds, such as 3,4-dimethoxybenzoyl chloride and 4-methoxybenzoyl chloride, have shown that the para-alkoxy substituent plays a dominant role in promoting a unimolecular solvolysis pathway. researchgate.netnih.gov

Hydrolysis of benzoyl chloride is typically very rapid. Controlled hydrolysis can be achieved by managing the reaction conditions, such as temperature, pH, and solvent system. For instance, in weakly nucleophilic media or under neutral conditions, the reaction proceeds to form the corresponding carboxylic acid, 3-Methoxy-4-(pentyloxy)benzoic acid.

The table below presents comparative kinetic data for the solvolysis of related benzoyl chloride derivatives, illustrating the influence of electronic effects on the reaction rate.

| Compound | Solvent System | Relative Rate Constant (krel) | Postulated Mechanism |

|---|---|---|---|

| 4-Nitrobenzoyl chloride | Aqueous Acetone (B3395972) | 0.04 | Associative (SN2-like) |

| Benzoyl chloride | Aqueous Acetone | 1 | Mixed / Associative |

| 4-Methylbenzoyl chloride | Aqueous Acetone | 6 | Mixed |

| 4-Methoxybenzoyl chloride | Aqueous Acetone | ~350 | Dissociative (SN1-like) |

| 3,4-Dimethoxybenzoyl chloride | Aqueous Acetone | >350 | Dissociative (SN1-like) |

| This compound | Aqueous Acetone | (Predicted to be high, similar to 3,4-dimethoxybenzoyl chloride) | Dissociative (SN1-like) |

Relative rates are generalized from literature data on substituent effects in benzoyl chloride solvolysis for illustrative purposes. researchgate.net

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have yielded insufficient specific results to construct a detailed scientific article as requested. While general information and spectroscopic data for related compounds such as 3-methoxybenzoyl chloride, 4-methoxybenzoyl chloride, and benzoyl chloride are available, experimentally determined ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra for this compound could not be located in the public domain.

The generation of a thorough, informative, and scientifically accurate article, as outlined in the user's request, is contingent upon the availability of specific spectral data for the target molecule. This includes chemical shifts for proton and carbon nuclei, correlation data from 2D NMR experiments (COSY, HSQC, HMBC), and characteristic vibrational frequencies from FT-IR and Raman spectroscopy.

Without access to peer-reviewed scientific literature or spectral databases containing the explicit characterization of this compound, any attempt to create the requested content would involve speculation and extrapolation from related but distinct chemical structures. Such an approach would not meet the standards of scientific accuracy and would be misleading.

Therefore, the requested article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the lack of available data. Further research, potentially through synthesis and subsequent spectroscopic analysis of the compound, would be required to obtain the necessary information.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique that provides crucial information about a molecule's mass and structural features by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Theoretical Exact Mass Calculation:

Carbon (¹²C): 13 × 12.000000 = 156.000000

Hydrogen (¹H): 17 × 1.007825 = 17.133025

Chlorine (³⁵Cl): 1 × 34.968853 = 34.968853

Oxygen (¹⁶O): 3 × 15.994915 = 47.984745

Total Theoretical Exact Mass = 256.086623 u

This calculated value serves as a benchmark for experimental HRMS analysis. In a research context, the experimentally determined mass would be compared to this theoretical value. A close correlation, typically within a few parts per million (ppm), would confirm the elemental composition of the synthesized compound.

Table 1: Theoretical Isotopic Mass Data for 3-Methoxy-4-(pentyloxy)benzoyl Chloride

| Element | Isotope | Number of Atoms | Isotopic Mass (u) | Total Mass (u) |

| Carbon | ¹²C | 13 | 12.000000 | 156.000000 |

| Hydrogen | ¹H | 17 | 1.007825 | 17.133025 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Total | 256.086623 |

Elucidation of Characteristic Fragmentation Patterns

While a specific mass spectrum for this compound is not publicly documented, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of similar aromatic acyl chlorides and alkoxy-substituted benzene (B151609) derivatives. The fragmentation process provides a molecular fingerprint that can be used for structural confirmation.

Upon ionization, the molecule will form a molecular ion (M⁺˙), which will then undergo a series of fragmentation events to produce smaller, characteristic ions. The most likely fragmentation pathways include:

Loss of the Chlorine Radical: A primary fragmentation event would be the cleavage of the C-Cl bond to form a stable acylium ion. This would result in a fragment with a mass-to-charge ratio (m/z) corresponding to [M-Cl]⁺.

Alpha-Cleavage of the Pentyloxy Group: The pentyloxy side chain is susceptible to fragmentation. Cleavage of the C-C bonds within the pentyl group can lead to the loss of alkyl radicals. A significant fragmentation would be the loss of a butyl radical (C₄H₉) via a McLafferty-type rearrangement or direct cleavage, if energetically favorable.

Cleavage of the Ether Bond: The bond between the aromatic ring and the pentyloxy group can cleave, leading to the loss of the entire pentyloxy radical or a pentene molecule.

Loss of the Methoxy (B1213986) Group: The methoxy group can be lost as a methyl radical (CH₃) or a formaldehyde (B43269) molecule (CH₂O).

Formation of a Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the other fragmentation pathways.

Table 2: Predicted Characteristic Mass Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺˙ | C₁₃H₁₇ClO₃⁺˙ | 256 |

| [M-Cl]⁺ | C₁₃H₁₇O₃⁺ | 221 |

| [M-C₅H₁₁O]⁺ | C₈H₆ClO⁺ | 169 |

| [C₈H₈O₃]⁺˙ | (from loss of C₅H₉) | 152 |

| [C₇H₇O₂]⁺ | (from cleavage of pentyloxy and CO) | 123 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) present in a compound. This data is then used to determine the empirical formula of the substance, which can be compared to the molecular formula derived from mass spectrometry to confirm the compound's identity and purity.

For this compound (C₁₃H₁₇ClO₃), the theoretical elemental composition can be calculated from its molecular weight (256.72 g/mol ).

Theoretical Elemental Composition:

Carbon (C): (13 × 12.011 / 256.72) × 100% = 60.78%

Hydrogen (H): (17 × 1.008 / 256.72) × 100% = 6.67%

Chlorine (Cl): (1 × 35.453 / 256.72) × 100% = 13.81%

Oxygen (O): (3 × 15.999 / 256.72) × 100% = 18.70%

In a research setting, these theoretical percentages would be compared against the results obtained from an experimental elemental analysis. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample.

Table 3: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 60.78 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 6.67 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.81 |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.70 |

| Total | 256.729 | 100.00 |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Conformational Preferences

Density Functional Theory (DFT) Studies on Ground State Geometries

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the 3-Methoxy-4-(pentyloxy)benzoyl chloride molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy structure. Such studies would provide precise data on the geometry of the benzoyl chloride core, the methoxy (B1213986) group, and the pentyloxy side chain.

Exploration of Potential Energy Surfaces and Conformational Landscapes

The pentyloxy group, being a flexible alkyl chain, can adopt multiple conformations. A computational study would explore the potential energy surface by rotating the various single bonds within this chain and in relation to the aromatic ring. This analysis would identify the different stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Electronic Structure and Reactivity Descriptors

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap generally implies higher stability and lower chemical reactivity. Calculations would also predict the energies of electronic transitions, which correspond to the absorption of light and are relevant to the molecule's UV-visible spectrum.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the electrophilic carbonyl carbon of the benzoyl chloride group and the nucleophilic oxygen atoms of the ether linkages.

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on each atom within a molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and bonding characteristics. The analysis would reveal how the electron-donating methoxy and pentyloxy groups and the electron-withdrawing benzoyl chloride group influence the charge distribution across the aromatic ring and the functional groups.

As of now, specific data from these types of calculations for this compound are not present in the accessible scientific literature. Without such studies, a detailed and accurate article on its theoretical and computational investigations cannot be constructed.

Computational Prediction and Correlation of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) are instrumental in predicting NMR chemical shifts and vibrational frequencies. These theoretical calculations can aid in the structural confirmation of the synthesized compound and provide a deeper understanding of its electronic and vibrational characteristics.

Theoretical NMR Chemical Shift Calculations and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Theoretical calculations of NMR chemical shifts, typically using methods like Gauge-Including Atomic Orbitals (GIAO), can predict the ¹H and ¹³C NMR spectra of this compound. These calculations provide a theoretical benchmark that can be compared with experimental data, aiding in the assignment of complex spectra and confirming the molecular structure.

Below is a hypothetical data table illustrating how theoretical and experimental NMR data for this compound would be presented. The values are for illustrative purposes to demonstrate the format and are not actual data.

Table 1: Comparison of Theoretical and Hypothetical Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Theoretical Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| C=O | 168.5 | 169.2 |

| C-Cl | 135.2 | 134.8 |

| C-OCH₃ | 158.9 | 159.5 |

| C-O-Pentyl | 150.1 | 150.7 |

| Aromatic C | 129.8 | 130.1 |

| Aromatic C | 124.5 | 124.9 |

| Aromatic C | 114.7 | 115.3 |

| Aromatic C | 112.3 | 112.9 |

| O-CH₂ | 69.5 | 70.1 |

| OCH₃ | 56.2 | 56.8 |

| -CH₂- | 28.8 | 29.4 |

| -CH₂- | 28.1 | 28.7 |

| -CH₂- | 22.5 | 23.1 |

| -CH₃ | 14.0 | 14.6 |

Note: The theoretical values in this table are illustrative and not based on actual computational results.

Vibrational Frequency Predictions for FT-IR and Raman Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. Computational methods can predict the vibrational frequencies and intensities of this compound, which can then be compared with experimental FT-IR and Raman spectra. These theoretical predictions are crucial for the accurate assignment of vibrational modes. uni-bonn.de

The calculation of vibrational frequencies is typically performed using DFT methods, often in conjunction with a basis set such as 6-311++G(d,p). researchgate.net The theoretical harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies using empirical scaling factors to improve the agreement with experimental data.

A hypothetical comparison of predicted and experimental vibrational frequencies for key functional groups in this compound is presented below.

Table 2: Predicted and Hypothetical Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| C=O Stretch (Benzoyl Chloride) | 1785 | 1770 |

| C-Cl Stretch | 880 | 872 |

| Aromatic C=C Stretch | 1605, 1580, 1490 | 1600, 1575, 1485 |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1260 | 1255 |

| Symmetric C-O-C Stretch (Aryl Ether) | 1040 | 1035 |

| C-H Stretch (Aliphatic) | 2960-2870 | 2955-2865 |

Note: The predicted values in this table are illustrative and not based on actual computational results.

Reaction Mechanism Studies and Transition State Analysis for Derivatization

Computational chemistry also plays a vital role in elucidating reaction mechanisms. For the derivatization of this compound, theoretical studies can be employed to investigate the reaction pathways, identify transition states, and calculate activation energies. This is particularly useful for understanding reactions such as esterification or amidation, where the benzoyl chloride acts as an acylating agent.

By modeling the interaction between this compound and a nucleophile (e.g., an alcohol or amine), researchers can map out the potential energy surface of the reaction. This allows for the determination of the most likely reaction mechanism, be it a concerted or a stepwise process. Transition state theory can then be used to calculate reaction rates, providing insights that can be used to optimize reaction conditions.

While specific computational studies on the reaction mechanisms of this compound are not prominently featured in the literature, the methodologies are widely applied to similar acyl chlorides. researchgate.net Such studies would involve locating the transition state structure for the nucleophilic attack on the carbonyl carbon and calculating the energy barrier for the reaction. This information is invaluable for predicting the reactivity of the compound and designing efficient synthetic routes for its derivatives.

Applications of 3 Methoxy 4 Pentyloxy Benzoyl Chloride in Materials Science Research

3-Methoxy-4-(pentyloxy)benzoyl chloride serves as a crucial structural precursor in the field of materials science, particularly in the creation of advanced organic materials. Its unique molecular architecture, featuring a reactive benzoyl chloride group along with methoxy (B1213986) and pentyloxy chains, allows for its integration into a variety of molecular designs, leading to materials with specific, tunable properties. This has made it a valuable component in the synthesis of liquid crystals and the development of novel polymers and self-organizing molecular systems.

Role As an Intermediate in Specialized Organic Synthesis

Synthetic Intermediate for Complex Molecular Architectures with Potential Research Interest

The specific substitution pattern of 3-Methoxy-4-(pentyloxy)benzoyl chloride makes it an attractive starting material for researchers aiming to construct novel and complex molecules. The benzoyl chloride functional group is a highly reactive acylating agent, enabling its incorporation into larger, more intricate frameworks for investigational purposes.

The most direct application of this compound is in the synthesis of amides and esters. The reaction of acyl chlorides with amines or alcohols is a fundamental and highly efficient method for forming amide and ester bonds, respectively. These reactions, often conducted under Schotten-Baumann conditions, typically proceed with high yield and selectivity.

In investigational studies, this compound can be used to synthesize a library of novel amides and esters by reacting it with a diverse set of amines and alcohols. The resulting molecules, containing the 3-methoxy-4-(pentyloxy)benzoyl moiety, can then be evaluated for various properties. The reaction is an exothermic nucleophilic acyl substitution where the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. fishersci.ithud.ac.uk A base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to neutralize the hydrochloric acid byproduct. hud.ac.uk

Table 1: Examples of Amide and Ester Synthesis using this compound This table is illustrative and based on general organic reactions.

| Reactant | Product Class | Example Product Name | Reaction Condition |

| Aniline | Amide | N-phenyl-3-methoxy-4-(pentyloxy)benzamide | Pyridine, CH₂Cl₂, 0 °C to rt |

| Benzylamine | Amide | N-benzyl-3-methoxy-4-(pentyloxy)benzamide | Triethylamine, THF, 0 °C |

| Ethanol | Ester | Ethyl 3-methoxy-4-(pentyloxy)benzoate | Pyridine, 0 °C |

| Phenol (B47542) | Ester | Phenyl 3-methoxy-4-(pentyloxy)benzoate | Aq. NaOH, CH₂Cl₂ |

Acyl chlorides are pivotal reagents in the synthesis of various heterocyclic compounds. This compound can serve as a key building block for constructing advanced heterocyclic systems that are often scaffolds for biologically active molecules. For instance, it can be used to acylate appropriate precursors in multi-step syntheses of pyridazines, oxadiazoles, and other important heterocycles. nih.gov

One potential application is in Friedel-Crafts acylation reactions, where the benzoyl chloride can react with an electron-rich aromatic or heterocyclic ring to form a ketone, which can then undergo subsequent cyclization reactions to form more complex fused heterocyclic systems. nih.gov Another route involves the reaction with bifunctional nucleophiles. For example, reaction with a hydrazine (B178648) derivative could lead to intermediates for pyridazinones, while reaction with hydroxylamines could form precursors for oxazole-type structures.

Building Block in Fine Chemical and Specialty Chemical Production Research

Beyond fundamental research, this compound is explored as an intermediate in the synthesis of high-value fine and specialty chemicals, where specific functional groups and substitution patterns are required to achieve desired properties like color, scent, or stability.

In the field of dye chemistry, aromatic intermediates are crucial for building the core structures of chromophores. This compound can be used to introduce the 3-methoxy-4-(pentyloxy)benzoyl group into dye molecules. The two alkoxy groups act as powerful auxochromes (color-enhancing groups) due to their electron-donating nature, which can modify and intensify the color of a dye.

This intermediate could be used, for example, to acylate an amino-functionalized azo dye, thereby attaching the benzoyl moiety to the chromophoric system. google.com This modification can enhance the dye's properties, such as its lightfastness, solubility in different media, and affinity for specific fibers. The long pentyloxy chain, in particular, can increase the lipophilicity of the dye molecule, making it more suitable for use in non-polar media like oils and plastics.

The flavor and fragrance industry relies heavily on esters of aromatic carboxylic acids. Benzoate (B1203000) esters are known for their pleasant, often fruity or floral, scents. beilstein-journals.org By reacting this compound with various alcohols (e.g., ethanol, isoamyl alcohol, benzyl (B1604629) alcohol), a series of novel ester analogs can be synthesized for olfactory evaluation.

The structural features of this intermediate suggest potential for creating unique scent profiles. The methoxy (B1213986) group is a common feature in many fragrance compounds (like vanillin), while the pentyloxy chain adds significant molecular weight and lipophilicity. This could lead to fragrance compounds with low volatility and high substantivity, making them valuable as base notes in complex perfume formulations that persist for longer periods. beilstein-journals.org

Contributions to New Synthetic Methodologies for Complex Molecule Construction

The development of new synthetic methods often requires well-defined, sometimes complex, substrates to test the scope and limitations of a new reaction. This compound, with its distinct electronic and steric properties, can serve as a useful tool in this context.

Researchers developing novel acylation catalysts or new methods for amide and ester bond formation could employ this compound as a model substrate. Its reactivity can be compared against simpler benzoyl chlorides (like benzoyl chloride itself or methoxybenzoyl chloride) to understand how the combination of different alkoxy substituents influences reaction kinetics and yields. Furthermore, its use in constructing complex molecules can help refine multi-step synthetic pathways, offering insights into functional group compatibility and the strategic protection and deprotection of other parts of a molecule while the benzoyl chloride moiety is being reacted.

Emerging Research Frontiers and Future Perspectives

Integration with Green Chemistry Principles and Sustainable Synthesis Approaches

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and the synthesis of acyl chlorides like 3-Methoxy-4-(pentyloxy)benzoyl chloride is a key area for improvement. Traditional methods for producing benzoyl chlorides often involve reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. chemicalbook.comgoogle.com

Future research is geared towards developing more sustainable synthetic routes. One promising avenue is the use of greener solvents and catalysts. For instance, studies on related amide syntheses have explored replacing conventional solvents with more environmentally benign alternatives like Cyrene™. Research has shown that amide formation from acid chlorides and amines can proceed efficiently in such green solvents, sometimes even allowing for product isolation through simple precipitation, which significantly reduces waste. bath.ac.uk

Furthermore, there is a drive to develop catalytic systems that can facilitate the synthesis of benzoyl chlorides with higher atom economy and reduced energy consumption. This includes exploring solid-supported catalysts that can be easily recovered and reused, minimizing catalyst waste. The principles applied in the synthesis of related compounds, such as using solid phosgene (B1210022) in combination with solvents like ethylene (B1197577) dichloride under milder conditions, could potentially be adapted for the synthesis of this compound, thereby reducing the environmental footprint of its production. google.com

Exploration of Novel Derivatization Strategies and Catalytic Systems

This compound is a valuable reagent for derivatization, a process that modifies a chemical compound to enhance its properties for analysis or to create new molecules with desired functionalities. Benzoyl chloride and its analogues are widely used to derivatize molecules containing primary and secondary amines, phenols, and alcohols. daneshyari.comnih.gov This process, known as benzoylation, can improve the stability and chromatographic behavior of analytes for techniques like liquid chromatography-mass spectrometry (LC-MS). daneshyari.comnih.govnih.gov

Future research will likely focus on expanding the scope of derivatization reactions involving this compound. This includes developing novel catalytic systems to achieve higher selectivity and efficiency in these reactions. For example, the use of zeolites as catalysts in acylation reactions has shown promise, offering high conversion rates and selectivity for specific products. frontiersin.org Applying such catalytic systems to reactions with this compound could lead to the synthesis of a diverse range of new chemical entities with potential applications in pharmaceuticals and material science.

The development of new derivatization methods is also crucial for advancing metabolomics and other analytical fields. By reacting with specific functional groups, this compound can be used to tag molecules of interest, making them easier to detect and quantify in complex biological samples. geomar.de Continued research in this area will likely lead to the development of more sensitive and specific analytical methods for a wide array of compounds.

Development of Advanced Materials with Precisely Tunable Properties

The unique chemical structure of this compound, featuring a reactive acyl chloride group and a substituted benzene (B151609) ring, makes it an attractive building block for the synthesis of advanced materials. The methoxy (B1213986) and pentyloxy groups can influence the electronic and physical properties of resulting polymers and other materials.

An important area of future research is the incorporation of this molecule into novel polymers. The acyl chloride group can readily react with diols or diamines to form polyesters and polyamides, respectively. By carefully selecting the co-monomers, it is possible to create materials with precisely tunable properties, such as thermal stability, solubility, and optical characteristics. These materials could find applications in areas like specialty plastics, liquid crystals, and organic electronics.

Moreover, the derivatization of surfaces with this compound or its derivatives could be explored to modify their chemical and physical properties. For instance, surface modification can be used to alter hydrophobicity, improve biocompatibility, or introduce specific functionalities for sensing applications. The ability to tailor surface properties at the molecular level is critical for the development of advanced coatings, biomedical devices, and electronic components.

Leveraging Theoretical Insights to Guide Experimental Design and Discovery

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. In the context of this compound, theoretical insights can provide a deeper understanding of its reactivity, electronic structure, and potential interactions with other molecules.

Future research will increasingly rely on computational methods to predict the outcomes of reactions, design novel catalysts, and screen for potential applications. For example, density functional theory (DFT) calculations can be used to model reaction mechanisms and predict the most favorable pathways for derivatization reactions. This can help in optimizing reaction conditions and identifying the most effective catalysts, thereby saving time and resources in the laboratory.

Furthermore, molecular modeling can be employed to predict the properties of materials derived from this compound. By simulating the structure and dynamics of polymers, for instance, researchers can gain insights into their mechanical, thermal, and electronic properties before they are synthesized. This predictive capability is crucial for the rational design of new materials with specific, targeted functionalities. The synergy between theoretical calculations and experimental work will be instrumental in accelerating the discovery and development of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-methoxy-4-(pentyloxy)benzoyl chloride in laboratory settings?

- Methodological Answer : Implement stringent personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Use chemical fume hoods to minimize inhalation risks. Store the compound in a sealed, dry container under inert gas (e.g., argon) to prevent hydrolysis. Emergency procedures for spills should involve neutralization with sodium bicarbonate followed by adsorption with inert material (e.g., vermiculite) .

Q. How can researchers purify this compound to minimize reactive impurities?

- Methodological Answer : Distillation under reduced pressure (1–5 mmHg) at 80–100°C is recommended. Monitor purity via -NMR to detect residual solvents (e.g., dichloromethane) or hydrolyzed byproducts (e.g., carboxylic acid). Column chromatography on silica gel with hexane:ethyl acetate (9:1) can further isolate the compound, though care must be taken to avoid prolonged exposure to moisture .

Q. What analytical techniques are optimal for characterizing structural integrity and stability?

- Methodological Answer : Use FT-IR to confirm the presence of the carbonyl chloride group (C=O stretch at ~1770 cm). LC-MS with electrospray ionization (ESI) in negative mode can detect hydrolysis products. Stability studies under varying humidity/temperature should employ Karl Fischer titration to quantify water content and correlate with degradation rates .

Advanced Research Questions

Q. How can contradictory data on the carcinogenic potential of benzoyl chloride derivatives be resolved in mechanistic studies?

- Methodological Answer : Design in vitro assays using human bronchial epithelial cells (BEAS-2B) to compare genotoxicity (Comet assay) and mutagenicity (Ames test) of this compound versus benzotrichloride. Cross-reference results with IARC’s in vivo carcinogenicity data (e.g., conflicting lung tumor rates in mice) to identify structure-activity relationships. Note that benzoyl chloride derivatives lacking α-chlorinated toluenes may exhibit lower carcinogenic risk .

Q. What synthetic routes optimize yield for large-scale derivatization reactions (e.g., benzoylation of amines)?

- Methodological Answer : Employ Schotten-Baumann conditions: dissolve the compound in anhydrous THF, add dropwise to a cooled (0–5°C) solution of the target amine in aqueous NaOH (pH 10–12). Monitor reaction progress via TLC (R shift from 0.8 to 0.3 in ethyl acetate). For sterically hindered amines, use Hünig’s base (DIPEA) to scavenge HCl and improve yields to >85% .

Q. How can researchers address challenges in quantifying trace degradation products during LC-MS analysis?

- Methodological Answer : Derivatize hydrolyzed byproducts (e.g., 3-methoxy-4-(pentyloxy)benzoic acid) with pentafluorobenzyl bromide to enhance ionization efficiency. Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 40–95% ACN) for separation. Quantify limits of detection (LOD) via standard addition curves, accounting for matrix effects in biological samples .

Data Contradictions and Resolution Strategies

Q. How to interpret conflicting reactivity data between this compound and its structural analogs?

- Resolution Strategy : Compare reaction kinetics in nucleophilic acyl substitution using pyridine as a catalyst. For example, if the compound reacts slower than 4-methylbenzoyl chloride (k < 0.5), steric hindrance from the pentyloxy group may dominate over electronic effects. Validate via DFT calculations (e.g., Gibbs free energy of transition states) .

Q. Why do some studies report negligible mutagenicity while others suggest potential carcinogenicity?

- Resolution Strategy : Evaluate metabolic activation pathways using liver S9 fractions (e.g., rat microsomes) to test if reactive intermediates (e.g., acyl radicals) form adducts with DNA. Cross-reference with in silico tools like Derek Nexus to predict structural alerts. Note that absence of bacterial mutagenicity (Ames test) does not preclude mammalian cell genotoxicity .

Key Safety and Handling Data

| Parameter | Value/Recommendation | Reference |

|---|---|---|

| Hydrolysis rate (25°C, pH 7) | t = 2.3 hours | |

| Thermal decomposition onset | 145°C (DSC) | |

| Recommended storage | -20°C under argon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.